molecular formula C18H17NO4S B2507733 Ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 96334-43-9

Ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2507733
CAS RN: 96334-43-9
M. Wt: 343.4
InChI Key: NBNLUHIYAIKQIO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as benzothiophenes. These compounds contain a benzene ring fused to a thiophene ring. The compound is a derivative of this class, featuring additional functional groups such as an ester group (ethyl carboxylate), an amide group (benzoylamino), and a ketone (7-oxo).

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . Similarly, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate reacted with benzoylacetonitrile to give a compound that could be further reacted to produce various fused thiophene derivatives . These methods suggest that the synthesis of the compound might involve similar reagents and conditions, such as the use of polyphosphoric acid or diazo reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, providing insights into the possible structure of ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. For example, the dihedral angles between the thiophene ring and other substituents were reported for ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which also featured intramolecular hydrogen bonding . These structural details are important for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, indicating potential reactions for the compound of interest. Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, a related compound, was converted into various benzothienopyrimidine derivatives, demonstrating the versatility of these compounds in forming heterocyclic structures with potential pharmacological activities . This suggests that ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could also undergo reactions to form diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are not detailed in the provided papers, the properties of similar compounds can offer some insights. For instance, the characterization of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using techniques like IR, NMR, and LCMS suggests that similar analytical methods could be employed to determine the properties of the compound . Additionally, the presence of functional groups such as the ester, amide, and ketone in the compound's structure will influence its solubility, boiling point, and reactivity.

Scientific Research Applications

1. Ethylene and its Derivatives in Plant Biology Ethylene, a simple two carbon atom molecule, plays a critical role in plant biology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), exhibits multifaceted functions beyond being a precursor, influencing plant growth, stress susceptibility, and signaling mechanisms. This review highlights the underappreciated roles of ACC in plant biology, which could be analogous to exploring the diverse roles of similar compounds in chemical and biological systems (Van de Poel & Van Der Straeten, 2014).

2. Interactions of Antioxidant Capacity Assays The study of antioxidant capacity assays, particularly those based on radicals like ABTS•+, is crucial in understanding the chemical behavior of antioxidants. This review elucidates the reaction pathways in the ABTS/potassium persulfate decolorization assay, identifying the coupling reactions of antioxidants and their implications. Such insights into the behavior of antioxidants at the molecular level can inform the study and application of various ethyl derivatives in medicinal chemistry (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

3. Role in Sterilization Processes Ethylene oxide is a well-established sterilizing agent, particularly in the field of medical device development and sterilization. Understanding the mechanism of action, toxicity, and application in cycle design and validation of ethylene oxide provides insights into the use of similar compounds in sterilization and safety processes, potentially guiding the application of ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in similar contexts (Mendes, Brandão, & Silva, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

ethyl 2-benzamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-2-23-18(22)14-12-9-6-10-13(20)15(12)24-17(14)19-16(21)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNLUHIYAIKQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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